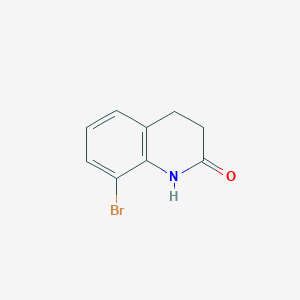

8-Bromo-3,4-dihydroquinolin-2(1h)-one

Description

Significance of the Dihydroquinolinone Core in Contemporary Synthetic Chemistry and Medicinal Chemistry Research

The 3,4-dihydroquinolin-2(1H)-one framework is recognized as a "privileged scaffold" in medicinal chemistry. meduniwien.ac.at This designation is attributed to its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. bohrium.comnih.govresearchgate.net Its structural motif is a core component in various pharmacologically active compounds, highlighting its importance in drug design and development. bohrium.comnih.gov

The versatility of the dihydroquinolinone core extends to its role as a key synthetic precursor. bohrium.com Synthetic chemists value this scaffold for its robustness and the potential for modification at various positions, allowing for the construction of diverse molecular architectures. researchgate.net The development of simple, mild, and efficient methods for synthesizing functionalized 3,4-dihydroquinolin-2(1H)-ones is an active area of research, aimed at expanding the chemical space available for drug discovery. researchgate.net

Bioactive compounds containing the 3,4-dihydroquinolin-2(1H)-one core have been investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and cardioprotective effects. nih.govnih.gov This broad spectrum of activity underscores the significance of the dihydroquinolinone scaffold as a foundational element in the design of new therapeutic agents.

Overview of Brominated Dihydroquinolinones as Versatile Synthetic Intermediates and Research Probes

The introduction of a bromine atom onto the dihydroquinolinone scaffold, creating brominated dihydroquinolinones, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a versatile functional handle, enabling a variety of cross-coupling reactions and other transformations to introduce new chemical moieties. researchgate.net This allows for the systematic modification of the core structure, a key strategy in structure-activity relationship (SAR) studies aimed at optimizing biological activity. researchgate.net

Brominated quinoline (B57606) derivatives, a closely related class of compounds, have been the subject of extensive research, particularly in the field of oncology. nih.gov Numerous studies have demonstrated their potential as anticancer agents, with some derivatives exhibiting potent antiproliferative activity against various tumor cell lines. researchgate.netnih.gov The presence and position of the bromine atom can significantly influence the compound's biological profile.

The strategic bromination of the dihydroquinolinone core provides researchers with valuable molecular probes to investigate biological pathways. These brominated intermediates are instrumental in the synthesis of targeted libraries of compounds for screening against specific enzymes or receptors, thereby facilitating the identification of new lead compounds in drug discovery.

Scope and Objectives of Focused Research on 8-Bromo-3,4-dihydroquinolin-2(1H)-one Analogues

Focused research on this compound and its analogues is driven by the pursuit of novel therapeutic agents with improved efficacy and selectivity. A significant area of investigation is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. researchgate.netnih.govmdpi.com PARP inhibitors are a class of targeted cancer therapies, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. nih.govresearchgate.net The dihydroquinolinone scaffold is a key component of several potent PARP inhibitors, and the 8-bromo substitution provides a crucial anchor point for building molecules that can effectively bind to the PARP enzyme.

Another key objective is the exploration of neurological and psychiatric disorders. For instance, brominated imidazodiazepine analogues, which share structural similarities, have been synthesized and evaluated for their antiseizure activity. meduniwien.ac.at The bromine atom in these analogues has been shown to influence pharmacokinetic properties and interactions with GABAA receptors, suggesting that this compound analogues could be valuable in the search for new treatments for conditions like epilepsy. meduniwien.ac.at

The overarching scope of this research is to synthesize and evaluate novel analogues of this compound to establish detailed structure-activity relationships. The objectives include:

The design and synthesis of libraries of derivatives with modifications at various positions.

In vitro and in vivo evaluation of these analogues for specific biological activities, such as PARP inhibition or anticonvulsant effects.

Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

This focused approach allows researchers to systematically explore the chemical space around the this compound scaffold to identify promising candidates for further preclinical and clinical development.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVJKZDEBVYRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Functionalization Strategies of 8 Bromo 3,4 Dihydroquinolin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Brominated Quinolinone Ring

The aromatic ring of 8-Bromo-3,4-dihydroquinolin-2(1H)-one is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the cumulative directing effects of the substituents. The lactam's acylamino group (-NH-C=O) is an activating, ortho, para-director, while the bromine atom is a deactivating, yet also ortho, para-directing substituent.

The amide nitrogen's activating effect strongly directs incoming electrophiles to the C6 position (para to the nitrogen). The bromine at C8 sterically hinders substitution at the C7 position (ortho to both bromine and nitrogen). Therefore, electrophilic substitution is expected to occur predominantly at the C6 position. Common EAS reactions include nitration and halogenation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to yield 6-nitro-8-bromo-3,4-dihydroquinolin-2(1H)-one.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would likely lead to the formation of 6,8-dihalo-3,4-dihydroquinolin-2(1H)-one.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 8-Bromo-6-nitro-3,4-dihydroquinolin-2(1H)-one |

| Bromination | Br₂, FeBr₃ | 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one |

| Chlorination | Cl₂, AlCl₃ | 8-Bromo-6-chloro-3,4-dihydroquinolin-2(1H)-one |

Functionalization Involving the Nitrogen Atom of the Dihydroquinolinone Lactam

The nitrogen atom within the lactam ring of this compound is a secondary amide and can be readily functionalized through various reactions, including alkylation, arylation, and acylation. These transformations typically require a base to deprotonate the N-H bond, generating a more nucleophilic amide anion.

N-Alkylation: This can be achieved using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or THF. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Chan-Lam coupling, using aryl halides or arylboronic acids, respectively. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides the corresponding N-acyl derivatives. nih.gov

| Reaction Type | Reagents | Product Type | Example Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | 1-Alkyl-8-bromo-3,4-dihydroquinolin-2(1H)-one | K₂CO₃, DMF, 70°C |

| N-Arylation | Arylboronic Acid (Ar-B(OH)₂) | 1-Aryl-8-bromo-3,4-dihydroquinolin-2(1H)-one | Cu(OAc)₂, Pyridine, Air |

| N-Acylation | Acyl Chloride (R-COCl) | 1-Acyl-8-bromo-3,4-dihydroquinolin-2(1H)-one | POCl₃, DMF, CHCl₃ |

Reduction and Oxidation Reactions of the Dihydroquinolinone Ring System

The 3,4-dihydroquinolin-2(1H)-one core can undergo both reduction and oxidation to yield different heterocyclic systems.

Reduction: The lactam (amide) carbonyl group can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction converts the this compound into 8-bromo-1,2,3,4-tetrahydroquinoline. Conversely, the double bond in the corresponding unsaturated quinolin-2(1H)-one can be selectively reduced to afford the dihydroquinolinone scaffold using reagents like samarium(II) iodide in the presence of water. organic-chemistry.org

Oxidation: The dihydroquinolinone can be aromatized to the corresponding quinolin-2(1H)-one. This dehydrogenation can be accomplished using a variety of oxidizing agents. Modern methods employ transition-metal-activated persulfate salts (e.g., with Fe or Cu catalysts), offering an environmentally benign alternative to traditional reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Elaboration

The C8-bromo substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for elaborating the core structure and synthesizing complex derivatives.

Palladium catalysts are highly effective for coupling aryl bromides with a wide range of partners. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.org It is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C8 position. The reaction is typically catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper(I) salts and requires a base, often an amine, which can also serve as the solvent. nih.govsci-hub.se This method is invaluable for introducing alkynyl functionalities, which can be further manipulated.

| Reaction Name | Coupling Partner | Catalyst System | Product C8-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | -R (Aryl, Vinyl, etc.) |

| Sonogashira | R-C≡CH | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Amine Base | -C≡C-R |

| Heck | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst, Base (e.g., Et₃N) | -CH=CH-R (Alkene) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu) | -NR₂ |

Copper-catalyzed reactions offer a complementary and often more economical alternative to palladium-based methods for certain transformations.

Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of aryl halides with alcohols, amines, or thiols to form C-O, C-N, and C-S bonds, respectively. While requiring higher temperatures than many modern palladium-catalyzed reactions, it remains a useful tool for diversification.

Chan-Lam Coupling: This is a modern, milder version of the Ullmann reaction that couples arylboronic acids with amines or phenols to form C-N and C-O bonds, respectively. researchgate.net It often proceeds under aerobic conditions at room temperature. mdpi.com

Cyanation: The displacement of bromide with a cyanide group can be effectively achieved using copper(I) cyanide (CuCN) at elevated temperatures, a process known as the Rosenmund–von Braun reaction. This provides access to 8-cyano derivatives, which are versatile intermediates for synthesizing carboxylic acids, amides, or amines.

Rearrangement Reactions and other Mechanistic Studies on Dihydroquinolinone Derivatives

While specific rearrangement reactions involving this compound are not extensively documented in the reviewed literature, mechanistic studies on the broader class of dihydroquinolinone derivatives provide insight into their chemical behavior. The formation of the dihydroquinolin-2(1H)-one scaffold often proceeds through complex reaction cascades, including radical processes and cycloadditions.

Mechanistic investigations have revealed that the synthesis of certain dihydroquinolinone derivatives can occur via a cascade radical pathway. For instance, the palladium-catalyzed reaction of N-methyl-N-phenylcinnamamide with cyclohexyl bromide to form a trans-dihydroquinolinone is believed to proceed through such a mechanism. mdpi.com Another study points to a free radical process in the rhenium-catalyzed alkylarylation of cinnamamides, where an isopropyl radical, generated from the decomposition of a phenyliodine(III) dicarboxylate, initiates a sequence of radical addition, 6-endo cyclization, and re-aromatization to yield the dihydroquinolinone product. mdpi.com

Furthermore, formal [4+2] annulation reactions have been employed for the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives. This process involves the reaction of aza-ortho-quinone methides with enolates. organic-chemistry.org Asymmetric [4+2] cycloaddition reactions of vinyl benzoxazinanones with ketene (B1206846) intermediates, generated via visible-light-induced Wolff rearrangement, also provide a route to these structures. organic-chemistry.org Photocatalysis has been utilized in the cyclization of N-arylacrylamides to dihydroquinolinones, with mechanistic studies suggesting that ultraviolet light irradiation can facilitate a cyclization through energy transfer and a 1,3-hydrogen shift. organic-chemistry.org

These studies highlight that the reactivity of the dihydroquinolinone core is amenable to various mechanistic pathways, suggesting that this compound could potentially undergo transformations initiated by radical species or participate in cycloaddition reactions, although specific examples of rearrangements remain to be elucidated.

Polyfunctionalization Strategies of Brominated Quinolinones

The presence of a bromine atom on the quinolinone ring, as in this compound, offers a valuable handle for further molecular elaboration through polyfunctionalization strategies. The bromine substituent can be exploited in various cross-coupling and nucleophilic substitution reactions to introduce additional functional groups and build molecular complexity.

Studies on brominated quinolines, a related class of compounds, demonstrate the utility of the bromine atom in subsequent functionalization. For example, 4-bromo-quinolines can be synthesized and then subjected to coupling or nucleophilic reactions to introduce molecular diversity at the C4 position. researchgate.net This suggests that the bromine atom at the C8 position of this compound could similarly serve as a site for introducing a wide range of substituents.

The reactivity of brominated quinolines allows for regioselective reactions. For instance, Sonogashira coupling can occur selectively at one bromine-substituted position, followed by a Suzuki coupling at another, enabling the synthesis of multifunctionalized quinolines. researchgate.net This stepwise functionalization is a powerful strategy for the controlled construction of complex molecules.

Furthermore, the electronic nature of the quinolinone system can influence the reactivity of the bromine substituent. The introduction of other functional groups can also be achieved through direct electrophilic substitution on the quinoline (B57606) ring. For example, the direct nitration of 6,8-dibromoquinoline (B11842131) yields the corresponding 5-nitro derivative. nih.gov This nitro group can then serve as a precursor to an amino group, which in turn can activate the bromine for further reactions. nih.gov This highlights a strategy where the existing bromine substituent directs the position of a new functional group, which then modulates the reactivity for subsequent transformations.

The table below summarizes some of the functionalization reactions that have been applied to brominated quinoline systems and could potentially be adapted for this compound.

| Reaction Type | Reagents and Conditions | Potential Outcome on this compound |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, alkyne, base | Introduction of an alkynyl group at the C8 position |

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Introduction of an aryl or vinyl group at the C8 position |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Replacement of the bromine atom with the nucleophile |

| Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group onto the aromatic ring |

These strategies underscore the synthetic versatility of brominated quinolinones and their potential as scaffolds for the development of novel, polyfunctionalized molecules.

Rigorous Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Experimental NMR data is essential for mapping the carbon-hydrogen framework of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide the accurate mass of the molecular ion and insights into its fragmentation patterns, is not available for 8-Bromo-3,4-dihydroquinolin-2(1H)-one in the searched scientific literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

While the general characteristic absorption bands for the functional groups present (e.g., amide N-H and C=O stretching) can be predicted, experimentally obtained Infrared (IR) spectra for this compound are not published.

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Analysis

There are no published reports on the single-crystal X-ray diffraction (XRD) analysis of this compound. This technique would be required to definitively determine its three-dimensional molecular structure and crystal packing in the solid state.

Due to the absence of this foundational data, a scientifically accurate and detailed article strictly adhering to the provided outline for this compound cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 8 Bromo 3,4 Dihydroquinolin 2 1h One Analogues

Molecular Docking Studies for Ligand-Target Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target protein.

In a study focused on the development of novel anticancer agents, molecular docking was employed to investigate the interaction of 3,4-dihydroquinolin-2(1H)-one analogues with vascular endothelial growth factor receptor 2 (VEGFR2), a key protein in angiogenesis. The results of these docking studies provided a thorough understanding of the binding mechanism of these derivatives with the VEGFR2 active site. Notably, a strong correlation was observed between the docking scores and the in vitro activity of the compounds, with the most potent compounds exhibiting the most favorable binding energies.

The docking analysis revealed that the 3,4-dihydroquinolin-2(1H)-one scaffold serves as a crucial anchor, forming key hydrogen bonds and hydrophobic interactions within the active site of VEGFR2. The specific interactions and binding poses identified through these studies offer a rational basis for the design of new analogues with improved inhibitory activity.

Table 1: Molecular Docking Data of 3,4-dihydroquinolin-2(1H)-one Analogues against VEGFR2

| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue A | -8.5 | Cys919, Asp1046, Glu885 |

| Analogue B | -8.2 | Cys919, His1026, Leu840 |

| Analogue C | -7.9 | Asp1046, Val848, Ala866 |

| Analogue D | -7.5 | Cys919, Leu1035, Phe1047 |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

To further elucidate the stability of the ligand-protein complex and to understand the dynamic behavior of the system, molecular dynamics (MD) simulations are often performed. These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein over time.

Following the promising results from molecular docking studies, MD simulations were conducted on the complexes of 3,4-dihydroquinolin-2(1H)-one analogues with VEGFR2. These simulations, typically run for several nanoseconds, confirmed the stability of the binding poses predicted by docking. The root-mean-square deviation (RMSD) of the protein and ligand atoms remained low throughout the simulations, indicating a stable complex.

Furthermore, MD simulations provided insights into the subtle conformational changes that occur upon ligand binding and the role of water molecules in mediating interactions. The analysis of the trajectory from these simulations can reveal key residues that are critical for maintaining the stability of the complex, which can be valuable for future drug design efforts. Studies on other brominated quinoline (B57606) derivatives have also utilized MD simulations to understand their interaction with biological targets like topoisomerase-I, highlighting the versatility of this technique.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models can then be used to predict the activity of new, unsynthesized compounds.

For quinolinone derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. By correlating these descriptors with the observed biological activity, a predictive model can be developed.

For instance, 2D and 3D-QSAR models have been developed for quinolinone analogues targeting the androgen receptor. These models have demonstrated good predictive abilities and have provided valuable insights into the key structural features that influence antiandrogenic activity. While a specific QSAR model for 8-Bromo-3,4-dihydroquinolin-2(1H)-one analogues is not yet available in the literature, the successful application of this methodology to similar scaffolds suggests its potential for guiding the optimization of this class of compounds.

Table 2: Common Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP, Hydrophobic surface area |

| Topological | Connectivity indices, Shape indices |

Electronic Structure Calculations and Quantum Mechanical Analysis of Reactivity

Electronic structure calculations, based on the principles of quantum mechanics, provide detailed information about the distribution of electrons in a molecule and are used to predict a variety of chemical properties, including reactivity. Density Functional Theory (DFT) is a popular quantum mechanical method used for this purpose.

DFT calculations on quinolinone derivatives have been employed to investigate their electronic structure and reactivity. These studies often involve the calculation of global chemical activity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, electron affinity, hardness, and softness. The HOMO-LUMO energy gap is a particularly important descriptor as it provides an indication of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) maps, also derived from electronic structure calculations, are used to visualize the charge distribution and to identify the regions of a molecule that are most likely to be involved in electrophilic or nucleophilic interactions. For brominated quinoline derivatives, these calculations can help in understanding the influence of the bromine atom on the electronic properties and reactivity of the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It provides a graphical representation of the regions of close contact between molecules and allows for the decomposition of the crystal packing into contributions from different types of interactions.

This analysis provides valuable insights into the nature and strength of the non-covalent interactions that govern the supramolecular assembly of these molecules in the solid state. Understanding these interactions is crucial for crystal engineering and for predicting the physical properties of the crystalline material.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Bromo-tetrahydroquinoline Derivative

| Interaction Type | Percentage Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 22.8 |

| Br···H/H···Br | 15.5 |

| N···H/H···N | 8.7 |

| O···H/H···O | 5.1 |

| Other | 2.7 |

Computational Evaluation of Atropisomerism and Stereochemical Aspects

Atropisomerism is a type of stereoisomerism arising from hindered rotation around a single bond. This phenomenon is of significant interest in medicinal chemistry as different atropisomers can exhibit distinct biological activities. Computational methods, particularly DFT, are valuable for predicting the rotational barriers and assessing the configurational stability of atropisomers.

For quinolinone and related heterocyclic scaffolds, computational studies have been conducted to evaluate the potential for atropisomerism. By calculating the energy profile for rotation around a specific bond, the energy barrier to interconversion between the different atropisomers can be determined. If this barrier is sufficiently high, the atropisomers can be stable and isolable at room temperature.

These computational analyses can guide synthetic efforts by predicting which substitution patterns are likely to lead to stable atropisomers. Furthermore, understanding the stereochemical aspects of this compound analogues is crucial for developing a comprehensive understanding of their structure-activity relationships, as the spatial arrangement of atoms can significantly influence their interaction with biological targets.

Structure Activity Relationship Sar Studies and Rational Design of 8 Bromo 3,4 Dihydroquinolin 2 1h One Analogues

Influence of Bromine Position and Substitution Patterns on Molecular Interactions

The position of the bromine atom and the pattern of other substituents on the dihydroquinolinone ring are critical determinants of a molecule's interaction with biological targets. While research may not focus exclusively on the 8-bromo isomer, broader studies on brominated quinolines and their derivatives offer significant insights into these relationships.

Research on various brominated quinoline (B57606) scaffolds has demonstrated that the placement of halogen atoms significantly impacts biological efficacy. For instance, in studies on the antiproliferative activity of brominated quinolines, substitutions at the C-5 and C-7 positions were found to be crucial for enhancing inhibitory effects against certain cancer cell lines. nih.gov In contrast, some compounds with bromine at the C-6 and C-8 positions showed no inhibitory activity, emphasizing the concept of positional isomerism in determining biological outcomes. nih.gov

Furthermore, the interplay between the bromine atom and other functional groups can lead to synergistic effects. The introduction of a nitro group at the C-5 position of a 6,8-dibromoquinoline (B11842131) scaffold, for example, was shown to dramatically increase antiproliferative effects where the dibromo precursor was inactive. nih.gov Similarly, SAR studies on 8-substituted quinolines indicate that the presence of a hydroxyl group at the C-8 position can lead to more potent anticancer activity. researchgate.netresearchgate.net The combination of bromine and hydroxyl groups, as seen in 5,7-dibromo-8-hydroxyquinoline, has been shown to result in strong antiproliferative activity against various tumor cell lines. researchgate.net These findings underscore that the biological activity of 8-Bromo-3,4-dihydroquinolin-2(1H)-one is not dictated by the bromine atom alone but by its electronic and steric interplay with the entire substitution pattern of the molecule.

| Compound Scaffold | Substitutions | Observed Activity | Reference |

|---|---|---|---|

| Quinoline | Bromine at C-5 and C-7 | Significant antiproliferative activity | nih.gov |

| Quinoline | Bromine at C-3, C-6, and C-8 | No inhibitory activity observed | nih.gov |

| 6,8-dibromoquinoline | Nitro group at C-5 | Remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines | nih.gov |

| 8-hydroxyquinoline | Bromine at C-5 and C-7 | Strong antiproliferative activity against C6, HeLa, and HT29 cell lines | researchgate.net |

Systematic Modification of the Dihydroquinolinone Scaffold for Targeted Research

Systematic modification of the dihydroquinolinone scaffold is a key strategy for developing targeted therapeutic agents. This process involves making deliberate, incremental changes to the molecule's structure to probe its interaction with a biological target and optimize its activity.

One approach involves altering the substituents on both the aromatic and saturated rings of the dihydroquinolinone core. For example, in the development of antiallergy agents based on a related pyrimido[4,5-b]quinoline structure, over 50 derivatives were synthesized with variations at multiple positions to identify patterns that conferred optimal potency and oral absorption. nih.gov

Another strategy is the creation of hybrid molecules or the fusion of the dihydroquinolinone scaffold with other pharmacologically active moieties. For instance, new dihydroquinoline derivatives have been created by reacting a natural benzoquinone, embelin, with anilines and aldehydes, effectively fusing the dihydroquinoline structure to another bioactive scaffold. nih.gov This approach aims to combine the properties of both parent molecules to create a novel compound with a unique activity profile. Furthermore, the core structure itself can be modified; studies on related 2,3-dihydroquinolin-4(1H)-one analogues involved the synthesis of dozens of new compounds to identify potent inhibitors of specific enzymes. nih.gov These systematic efforts allow researchers to build a comprehensive understanding of the SAR and fine-tune the molecular architecture for a specific research target.

Strategies for Modulating Conformational Flexibility and Rigidity of the Scaffold

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to bind to a biological target. The 3,4-dihydroquinolin-2(1H)-one scaffold contains a saturated six-membered ring, which imparts a degree of conformational flexibility that can be strategically modulated.

The principles of conformational analysis, well-established for cyclohexane (B81311) rings, are applicable to the saturated portion of the dihydroquinolinone scaffold. libretexts.orglibretexts.org This ring can adopt various conformations, such as chair or boat forms, with substituents occupying either axial or equatorial positions. youtube.com The stability of these conformers is influenced by steric interactions. Bulky substituents generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions, which can destabilize the molecule. libretexts.orglibretexts.org By strategically placing different-sized substituents on this ring, researchers can influence the equilibrium between conformers and favor a specific three-dimensional arrangement that is optimal for binding to a target.

Conversely, increasing the rigidity of the scaffold can also be a viable strategy. A more rigid molecule has less conformational freedom, which can lead to a more specific and high-affinity interaction with a target receptor or enzyme, as there is a lower entropic penalty upon binding. Rigidity can be increased by introducing double bonds into the saturated ring, effectively converting the dihydroquinolinone to a quinolinone. nih.gov Fusing additional ring systems to the scaffold is another method to create a more constrained and rigid structure. By modulating the balance between flexibility and rigidity, chemists can fine-tune the scaffold's properties to achieve the desired biological activity.

Designing Analogues for Specific Molecular Target Engagement Studies (e.g., Enzymes, Receptors)

The dihydroquinolinone scaffold has proven to be a versatile template for designing analogues that target specific enzymes and receptors. This targeted design approach leverages knowledge of the biological target's structure and the SAR of the chemical series to create molecules with high affinity and selectivity.

Enzyme Inhibition: Analogues of the dihydroquinolinone core have been successfully designed as inhibitors for various enzymes. For instance, a series of 2,3-dihydroquinolin-4(1H)-one derivatives were rationally designed and synthesized as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), an important enzyme in fungal respiration. nih.gov Molecular modeling studies demonstrated that the most active compounds could bind effectively to the active site of the SDH enzyme. nih.gov Other research has pointed to dihydroquinolinone derivatives as inhibitors of p38 MAP kinase and neuronal nitric oxide synthase (nNOS), highlighting the scaffold's adaptability for creating targeted enzyme inhibitors.

Receptor Ligands: The scaffold is also suitable for developing ligands that interact with specific receptors. In one notable example, a novel class of glucocorticoid receptor (GR) ligands was discovered based on a 1,2-dihydroquinoline (B8789712) molecular scaffold. nih.gov These compounds were found to exhibit good binding affinity for the GR and a favorable selectivity profile against other nuclear hormone receptors, demonstrating that the dihydroquinolinone framework can be tailored to engage with specific receptor binding pockets. nih.gov Through such rational design, which often involves computational modeling and iterative synthesis, analogues of this compound can be optimized for potent and selective engagement with a wide range of biological targets.

| Scaffold | Molecular Target | Target Class | Reference |

|---|---|---|---|

| 2,3-dihydroquinolin-4(1H)-one | Succinate Dehydrogenase (SDH) | Enzyme | nih.gov |

| 1,2-dihydroquinoline | Glucocorticoid Receptor (GR) | Receptor | nih.gov |

| dihydroquinolinone | p38 MAP kinase | Enzyme | |

| dihydroquinolinone | Neuronal Nitric Oxide Synthase (nNOS) | Enzyme |

Advanced Academic Research Applications of 8 Bromo 3,4 Dihydroquinolin 2 1h One Analogues

Development of Chemical Probes for Investigating Biological Pathways

Analogues of 8-bromo-3,4-dihydroquinolin-2(1H)-one serve as valuable molecular frameworks for the creation of chemical probes, which are essential tools for dissecting complex biological pathways. A key area of application is in the study of bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in epigenetic regulation.

For instance, structurally related brominated bicyclic compounds, such as 6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone, have been identified as effective fragments for developing bromodomain inhibitors. nih.gov These fragments act as N-acetyl lysine mimetics, binding to the recognition pocket of bromodomains like those in BRD4 and CREBBP. nih.gov The binding is characterized by the bicyclic core fitting into a lipophilic sandwich formed by key amino acid residues, while the urea (B33335) carbonyl accepts a hydrogen bond from a conserved asparagine residue. nih.gov The bromine atom can be used as a handle for further chemical modification or to modulate binding affinity and selectivity. The development of such probes allows researchers to investigate the specific roles of different bromodomain-containing proteins in gene transcription and cellular signaling, providing insights into disease mechanisms, particularly in oncology. nih.govnih.gov

Utility of the Scaffold in the Design of Enzyme Inhibitors (e.g., Nitric Oxide Synthase, Topoisomerase I)

The dihydroquinolinone scaffold is a "privileged structure" in drug discovery, frequently appearing in molecules designed to inhibit various enzymes. The addition of a bromine atom at the 8-position can enhance potency, selectivity, or provide a vector for further chemical exploration.

Nitric Oxide Synthase (NOS) Inhibition

Inducible nitric oxide synthase (iNOS) is an enzyme implicated in inflammatory diseases and neuropathic pain. nih.gov An overproduction of nitric oxide (NO) by iNOS can lead to cellular damage. nih.gov Consequently, selective iNOS inhibitors are sought after as potential therapeutics. High-throughput screening has identified the quinolinone core as a novel scaffold for developing non-arginine based iNOS dimerization inhibitors. nih.gov These compounds prevent the iNOS monomer from forming the active dimeric enzyme. Structure-activity relationship (SAR) studies on quinolinone hits have led to potent and selective inhibitors of human and mouse iNOS, with high selectivity over the endothelial (eNOS) isoform. nih.gov

Topoisomerase I Inhibition

Topoisomerase I is a crucial enzyme in DNA replication and transcription, making it a key target for anticancer drugs. researchgate.net Research into bromo-derivatives of 8-substituted quinolines has revealed their potential as novel topoisomerase I inhibitors. researchgate.net A structure-activity relationship study demonstrated that certain brominated 8-hydroxyquinolines exhibit significant cytotoxic effects and can suppress the relaxation of supercoiled plasmid DNA by inhibiting Topoisomerase I. researchgate.net This inhibitory action suggests that these compounds may have promising potential as anticancer agents by disrupting DNA replication in tumor cells. researchgate.net

| Compound Analogue | Target Enzyme | Key Research Finding | Source |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | Topoisomerase I | Exhibits high cytotoxic effects and inhibitory action on the relaxation of supercoiled plasmid DNA. | researchgate.net |

| Quinolinone Series | Inducible Nitric Oxide Synthase (iNOS) | Act as non-arginine iNOS dimerization inhibitors, showing high potency and selectivity over eNOS. | nih.gov |

Exploration as a Precursor for the Synthesis of Complex Polycyclic Heterocyclic Systems

The 3,4-dihydroquinolin-2(1H)-one ring system is a valuable building block for the synthesis of more elaborate molecular architectures. Its structure contains reactive sites that can be exploited in various chemical transformations to construct complex polycyclic frameworks. These larger, rigid structures are of great interest in medicinal chemistry as they can offer high selectivity for biological targets. nih.gov

Methodologies such as substrate-controlled diversity-oriented synthesis utilize related cyclic imines, like 3,4-dihydroisoquinolines, in annulation reactions to create novel and structurally complex spiro multi-heterocyclic skeletons. mdpi.com For example, [4+2] and [3+2] annulations can be employed to build intricate systems with good yields and excellent diastereoselectivities. mdpi.com Similarly, the dihydroquinolinone core can be envisioned as a precursor in domino polycyclization reactions, which allow for the rapid assembly of stereochemically complex tricyclic frameworks from accessible starting materials. nih.gov The bromine atom on the 8-position can influence the electronics of the aromatic ring, directing the outcome of such cyclizations, or serve as a coupling site for late-stage functionalization to introduce additional complexity and pharmacophoric elements. nih.gov

Role in Investigating and Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often linked to disease. nih.gov Developing small molecules that can inhibit or stabilize PPIs is a significant therapeutic challenge, largely due to the large, flat, and featureless nature of many interaction surfaces. nih.gov

The this compound scaffold and its analogues are well-suited for targeting PPIs. As discussed previously, related brominated fragments have been successfully used to disrupt the interaction between bromodomains and acetylated lysines. nih.gov This serves as a prime example of modulating a "reader-protein" interaction. The bicyclic core can mimic key secondary structures, like peptide turns, to effectively compete for binding at the PPI interface. The bromine substituent offers a site for modification, allowing chemists to optimize the molecule's properties to achieve higher affinity and cell permeability, turning a fragment hit into a potent modulator of a specific PPI, thereby enabling detailed investigation of its biological function. nih.gov

Contribution to Research on Novel Molecular Scaffolds for Biological Inquiry

The this compound structure is part of a broader class of heterocyclic compounds that serve as "privileged scaffolds" in the design of bioactive molecules. rsc.org These scaffolds are capable of interacting with multiple, diverse biological targets through the presentation of substituents in defined three-dimensional space.

The utility of this core structure is demonstrated by the wide range of biological activities found in its analogues and related frameworks. For example, a regioisomeric scaffold, 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, has been validated as a core for potent and selective ROCK inhibitors, which are targets for cardiovascular and neurological disorders. nih.gov The dihydroquinazolinone core, a closely related heterocyclic system, has also been extensively explored, yielding inhibitors of tubulin polymerization with potent anticancer activity. rsc.orgnih.gov

Q & A

Q. What are the common synthetic routes for 8-Bromo-3,4-dihydroquinolin-2(1H)-one?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation followed by bromination. For example, 4-bromoaniline reacts with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by AlCl₃, yielding a 90% product after recrystallization . Alternative routes involve β-lactam intermediates on solid-phase supports for microbial applications, though yields vary depending on bromination conditions .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR and mass spectrometry (MS) . Key NMR signals include aromatic protons (δ 7.13 ppm, d, J = 9.0 Hz) and methylene groups adjacent to the carbonyl (δ 2.71 ppm, t, J = 6.3 Hz) . MS data (ESI) often show molecular ion peaks at m/z 325.1/327.1 (M+1) with isotopic splitting due to bromine .

Q. What stability considerations are critical for handling and storage?

- Methodological Answer : The compound is light-sensitive and should be stored in amber vials under inert gas (e.g., argon) at –20°C . Degradation products, such as dehydrohalogenated byproducts, may form if exposed to moisture or elevated temperatures during synthesis .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions . For example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in THF selectively oxidizes intermediates to favor bromination at the 8-position . Temperature control (0–5°C) during bromine addition minimizes electrophilic substitution at unintended sites .

Q. How to resolve contradictions in spectral data interpretation?

- Methodological Answer : Contradictions arise from rotamers or solvent effects . Use 2D NMR (e.g., COSY, HSQC) to confirm coupling patterns and assign quaternary carbons . For ambiguous MS fragments, compare with isotopic labeling (e.g., deuterated analogs) or computational simulations (DFT) .

Q. What strategies optimize the compound’s use as a building block in complex syntheses?

- Methodological Answer : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, tert-butyl 3-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)pyrrolidine-1-carboxylate is synthesized via nucleophilic substitution (63.8% yield) for further functionalization . Protect the carbonyl group with Boc or Fmoc to prevent side reactions during alkylation .

Q. How to mitigate risks when scaling up reactions involving reactive intermediates?

- Methodological Answer : Reactive intermediates (e.g., LiAlH₄-reduced species) require strict anhydrous conditions and low temperatures (–78°C). Quench excess reagents with saturated NH₄Cl before extraction . For brominated intermediates, monitor exotherms using inline IR spectroscopy to prevent runaway reactions .

Q. What methodologies assess purity and byproduct formation in academic settings?

- Methodological Answer : Reverse-phase HPLC with photodiode array (PDA) detection (λ = 254 nm) identifies impurities at 0.1% levels. Compare retention times against certified reference materials (CRMs) . For trace metal analysis (e.g., residual Al³⁺ from Friedel-Crafts), use ICP-MS after microwave digestion .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points?

- Methodological Answer : Variations in melting points (e.g., 165–167°C vs. 65–66°C for analogs) often stem from polymorphism or solvent inclusion . Perform differential scanning calorimetry (DSC) to identify crystalline forms . Recrystallize from multiple solvents (e.g., EtOH, hexane) to isolate pure polymorphs .

Q. Why do biological activity assays yield inconsistent results across studies?

- Methodological Answer :

Differences in cell line sensitivity (e.g., microbial vs. mammalian) and solubility (DMSO vs. aqueous buffers) affect outcomes. Standardize assay protocols using WHO-recommended reference strains and controls. For cytotoxicity, validate IC₅₀ values via dose-response curves in triplicate .

Experimental Design Considerations

Q. What experimental controls are essential for reproducibility in synthesis?

Q. How to design a kinetic study for bromine displacement reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.